N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a polycyclic heteroaromatic compound characterized by a fused thiazolo[4,5-g]benzothiazole core. Key structural features include a 6-chloro-substituted benzothiazole moiety, a methylsulfanyl (SCH3) group at position 2 of the thiazolo ring, and an amine linkage bridging the two heterocyclic systems. This architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The chloro and methylsulfanyl substituents likely enhance electrophilic reactivity and influence intermolecular interactions, such as π-stacking or hydrogen bonding .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4S4/c1-22-16-20-10-5-4-9-12(13(10)25-16)24-15(19-9)21-14-18-8-3-2-7(17)6-11(8)23-14/h2-6H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFYPVSEARSAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine typically involves multi-step organic reactions. One common approach is the coupling of benzo[d]thiazole derivatives with appropriate thio-substituted intermediates. The reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Heck or Suzuki coupling, under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: Halogen atoms in the benzothiazole ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I and induce apoptosis in cancer cells.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Industrial Chemistry: It is used as a corrosion inhibitor for metals, providing a protective coating that prevents oxidation and degradation.
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine involves its interaction with molecular targets such as DNA and enzymes. In medicinal applications, it inhibits topoisomerase I, leading to DNA damage and apoptosis in cancer cells. The compound also interacts with metal surfaces, forming a protective layer that prevents corrosion .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of the target compound, it is compared to three structurally related derivatives (Table 1). These compounds share benzothiazole or benzodithiazine cores but differ in substituents and functional groups, leading to variations in physicochemical and spectral properties.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | Melting Point (°C) | IR Peaks (cm⁻¹) | Notable NMR Shifts (δ, ppm) |
|---|---|---|---|---|---|
| Target Compound | Thiazolo[4,5-g]benzothiazole | 6-Cl, 2-SCH3, bridging -NH- | Not reported | Not available | Not available |
| N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (2) | Benzodithiazine | 6-Cl, 7-CH3, N-methylhydrazine, 1,1-dioxo | 271–272 (dec.) | 3235 (N-NH2), 1645 (C=N) | 2.40 (CH3-7), 7.86–7.92 (H-5, H-8) |
| Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (3) | Benzodithiazine | 6-Cl, 7-COOCH3, N-methylhydrazine, 1,1-dioxo | 252–253 (dec.) | 3360 (N-NH2), 1740 (C=O) | 3.88 (CH3O), 8.09–8.29 (H-5, H-8) |
| N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (4) | 1,3-Thiazole | 4-phenyl, oxadiazole-linked methylamine | Not reported | Not available | Not available |
Structural and Functional Group Differences
Core Heterocycles: The target compound features a thiazolo[4,5-g]benzothiazole system, distinct from the benzodithiazine core in compounds 2 and 3 . The fused thiazolo-benzothiazole system increases rigidity compared to the monocyclic 1,3-thiazole in compound 4 . Compounds 2 and 3 incorporate 1,1-dioxo groups, which enhance polarity and hydrogen-bonding capacity compared to the non-oxidized sulfur in the target compound .
In contrast, compound 3 contains a carboxylate ester (COOCH3), which increases hydrophilicity . Compound 2 lacks sulfur-based substituents but includes a methyl group at position 7, reducing steric hindrance compared to the target compound’s fused system.
Bridging Groups: The amine (-NH-) linker in the target compound contrasts with the hydrazine (-NH-NH-) groups in compounds 2 and 3.
Spectral and Physical Property Trends
- IR Spectroscopy :
- NMR Spectroscopy :
- The target compound’s aromatic protons (H-5, H-8 analogs) are expected to resonate downfield (δ >7.5 ppm), similar to compounds 2 and 3 , due to electron-withdrawing chloro substituents .
- The methylsulfanyl group’s protons (SCH3) would likely appear as a singlet near δ 2.1–2.5 ppm, comparable to the methyl resonance in compound 2 (δ 2.40) .
Implications of Structural Variations
- Solubility : The carboxylate ester in compound 3 improves aqueous solubility relative to the target compound’s hydrophobic SCH3 group.
- Stability : The 1,1-dioxo groups in compounds 2 and 3 may enhance oxidative stability but reduce reactivity in nucleophilic substitution reactions compared to the target compound.
- Biological Activity : While activity data are unavailable for the target compound, hydrazine derivatives (e.g., 2 , 3 ) are often bioactive, suggesting that the target’s amine linker and fused system may offer unique pharmacological profiles .
Methodological Considerations
Structural validation of these compounds relies on techniques such as X-ray crystallography (using SHELX programs ) and NMR/IR spectroscopy. The absence of crystallographic data for the target compound limits direct comparison of bond lengths and angles, which are critical for understanding conformational flexibility .
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications of this compound.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Benzothiazole Core : The initial step involves the reaction of 6-chloro-1,3-benzothiazole with thioketones or thioamides under acidic or basic conditions.
- Methylsulfanylation : The introduction of a methylthio group can be achieved through nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through coupling reactions that may involve coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts.
The molecular weight of this compound is approximately 420.97 g/mol with the following structural formula:
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties. For instance:
- Cell Proliferation Inhibition : The compound has shown efficacy against various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). It significantly inhibited cell proliferation at concentrations ranging from 1 to 4 μM, promoting apoptosis and causing cell cycle arrest in these cells .
- Mechanistic Insights : The compound is believed to inhibit key signaling pathways involved in cancer progression, particularly the AKT and ERK pathways. This dual inhibition contributes to its effectiveness in reducing tumor cell survival and proliferation .
Anti-inflammatory Properties
In addition to its antitumor activity, this compound has also been evaluated for its anti-inflammatory effects:
- Cytokine Modulation : The compound significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. These findings suggest its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To provide a better understanding of its biological activity, a comparative analysis with related benzothiazole derivatives is presented below:
| Compound Name | Antitumor Activity (IC50) | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | 1–4 μM | Significant reduction in IL-6 and TNF-α | Inhibition of AKT and ERK pathways |
| Benzothiazole Derivative A | 2–5 μM | Moderate | Topoisomerase I inhibition |
| Benzothiazole Derivative B | 0.5–2 μM | Low | Cytokine receptor modulation |
Case Studies
Several case studies highlight the effectiveness of benzothiazole derivatives in clinical settings:
- Study on Compound B7 : In a recent study published in Frontiers in Chemistry, compound B7 was shown to significantly inhibit tumor growth in mice models while also reducing inflammatory markers .
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of benzothiazole derivatives for treating various cancers and inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
